Preimplantation factor
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Overview
Description
Preimplantation factor is a peptide secreted by trophoblast cells prior to placenta formation in early embryonic development. Human embryos begin to express this compound at the 4-cell stage, with expression increasing by the morula stage and continuing throughout the first trimester . This factor plays a crucial role in the implantation process, influencing trophoblast invasion and adhesion, maternal immune tolerance, and the overall viability of pregnancy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Preimplantation factor is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide.
Deprotection and cleavage: of the peptide from the resin using trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Preimplantation factor primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: Dicyclohexylcarbodiimide, hydroxybenzotriazole.
Deprotection Reagents: Trifluoroacetic acid.
Cleavage Reagents: Trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Major Products: The major product of these reactions is the this compound peptide itself, which is a sequence of fifteen amino acids .
Scientific Research Applications
Preimplantation factor has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Industry: Used in the development of diagnostic assays for early pregnancy detection and monitoring.
Mechanism of Action
Preimplantation factor exerts its effects through paracrine signaling, where trophoblast cells secrete the peptide onto the surface of the endometrium. It influences several key processes:
Trophoblast Invasion and Adhesion: Increases the presence of integrins on the endometrium wall, promoting embryo adhesion.
Maternal Immune Tolerance: Modulates the maternal immune system, decreasing the activity of peripheral maternal leukocytes and reducing inflammation.
Anti-Apoptotic Effects: Maintains trophoblast cell integrity through the intrinsic p53 signaling pathway.
Comparison with Similar Compounds
Preimplantation factor is unique due to its specific role in early embryonic development and implantation. Similar compounds include:
Transforming Growth Factor-α: Involved in cell growth and differentiation.
Gonadotropin-Releasing Hormone I Analog: Regulates reproductive processes.
Insulin Growth Factors: Promote cell growth and development.
Epidermal Growth Factor: Stimulates cell growth and differentiation.
This compound stands out due to its specific secretion by viable embryos and its critical role in modulating maternal immune tolerance and promoting embryo adhesion .
Properties
CAS No. |
485818-40-4 |
---|---|
Molecular Formula |
C67H115N21O23S |
Molecular Weight |
1614.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C67H115N21O23S/c1-7-34(4)52(86-55(99)37(17-12-23-74-67(72)73)78-62(106)51(33(2)3)85-54(98)36(70)20-26-112-6)63(107)80-39(16-9-11-22-69)65(109)87-24-13-18-45(87)60(104)75-30-48(92)77-43(31-89)58(102)76-35(5)53(97)81-40(27-47(71)91)56(100)79-38(15-8-10-21-68)64(108)88-25-14-19-46(88)61(105)84-44(32-90)59(103)82-41(28-49(93)94)57(101)83-42(66(110)111)29-50(95)96/h33-46,51-52,89-90H,7-32,68-70H2,1-6H3,(H2,71,91)(H,75,104)(H,76,102)(H,77,92)(H,78,106)(H,79,100)(H,80,107)(H,81,97)(H,82,103)(H,83,101)(H,84,105)(H,85,98)(H,86,99)(H,93,94)(H,95,96)(H,110,111)(H4,72,73,74)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1 |
InChI Key |
GLXYOFXNKBTMQL-YKCHQESGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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